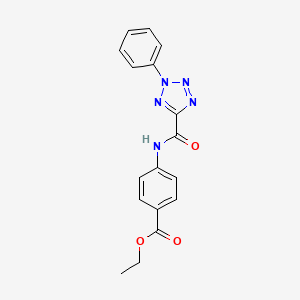

ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with readily available starting materials. For instance, ethyl 6-methyl-2-oxo-4-[4-(1H-tetrazol-5-yl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized and characterized, indicating the importance of tetrazole-containing compounds . Similarly, the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate involved the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . These methods could potentially be adapted for the synthesis of "ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate."

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" has been studied using various spectroscopic techniques and X-ray diffraction. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was investigated using IR-NMR spectroscopy and single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of "this compound."

Chemical Reactions Analysis

The chemical reactivity of compounds containing tetrazole rings and ethyl carboxylate groups can be quite diverse. For instance, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved interactions with different arylidinemalononitrile derivatives . These reactions highlight the potential for "this compound" to undergo various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and computational studies. For example, the vibrational frequencies and geometric parameters of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate were calculated using Ab Initio Hartree Fock and Density Functional Theory methods . These studies provide insights into the properties that "this compound" may exhibit.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Derivatization : Ethyl [carboxy,6-14C2]-4-hydroxy-2-methyl-benzoate, a compound structurally similar to Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate, has been synthesized and studied for its chemical properties. This compound was prepared through deoxygenation of resorcylate esters, highlighting the potential for creating derivatives of similar compounds for various applications in synthetic chemistry (Bartlett et al., 1983).

Heterocyclic Chemistry : Ethyl benzoate thiocarbohydrazone, a compound related to the given chemical, has been investigated in the context of heterocyclic chemistry, revealing potential applications in the synthesis of various heterocyclic compounds (Postovskii et al., 1977).

Polycondensation and Polymer Chemistry : The chemical structure of this compound suggests potential applications in polycondensation reactions and polymer chemistry, as evidenced by similar studies on ester-functionalized monomers (Bracon et al., 2000).

Chemical Reactions and Mechanisms : The reactivity of similar compounds has been explored in various chemical reactions, providing insights into the potential reaction pathways and mechanisms that this compound might undergo (Mitsunobu & Yamada, 1967).

Potential Applications in Material Science

Electrochemical and Electrochromic Properties : Compounds with structural similarities have been investigated for their electrochemical and electrochromic properties, suggesting potential applications in materials science, especially in the development of new materials with specific electronic properties (Hu et al., 2013).

Liquid Crystalline Polysiloxanes : The synthesis of ester-functionalized monomers, which are structurally related to this compound, for the development of side-chain liquid crystalline polysiloxanes highlights potential applications in the field of liquid crystal display technology and advanced materials (Bracon et al., 2000).

Potential Biomedical Applications

Antimicrobial Agents : Research on new quinazolines as potential antimicrobial agents, which share structural features with this compound, suggests possible exploration in the development of new pharmaceutical compounds with antimicrobial properties (Desai et al., 2007).

Proton Transport Materials : The synthesis of benzimidazole oligomers for proton transport, which can be structurally related to the given compound, points to potential applications in biomedical materials, particularly in the development of new materials for biomedical devices (Persson & Jannasch, 2003).

Mechanism of Action

Target of Action

The primary target of ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis.

Mode of Action

this compound interacts with its target, the P38 MAP kinase protein, likely through non-covalent interactions . These interactions may result in changes to the protein’s activity, potentially influencing cellular processes such as inflammation and cell death.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound suggest that the compound has good bioavailability . This means that the compound is well-absorbed by the body and can reach its target sites effectively.

Result of Action

The molecular and cellular effects of this compound’s action include potential antibacterial, anticancer, and anti-TB activities . The compound has shown significant cytotoxic effects, with IC50 values close to those of standard drugs .

properties

IUPAC Name |

ethyl 4-[(2-phenyltetrazole-5-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-2-25-17(24)12-8-10-13(11-9-12)18-16(23)15-19-21-22(20-15)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYRSXCNLBFHAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-3-(4-chlorophenyl)-2-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2538197.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)

![(2-Fluorophenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2538200.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)

![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)

![N-(2-carbamoylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2538210.png)